(2-Bromo-Propionylamino)-Acetic Acid
Overview
Description
(2-Bromo-Propionylamino)-Acetic Acid is an organic compound that contains both bromine and amino functional groups It is a derivative of propionic acid, where the hydrogen atom at the second carbon is replaced by a bromine atom, and an amino group is attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-Propionylamino)-Acetic Acid typically involves the bromination of propionic acid followed by the introduction of the amino group. One common method is:
Bromination of Propionic Acid: Propionic acid is treated with bromine in the presence of a catalyst such as phosphorus tribromide to yield 2-bromopropionic acid.
Amination: The 2-bromopropionic acid is then reacted with ammonia or an amine to introduce the amino group, forming this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxy derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydroxy Derivatives: Formed from nucleophilic substitution reactions.
Carboxylic Acids and Alcohols: Resulting from oxidation and reduction reactions, respectively.
Imines and Amides: Produced through condensation reactions with carbonyl compounds.
Scientific Research Applications
(2-Bromo-Propionylamino)-Acetic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2-Bromo-Propionylamino)-Acetic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, while the amino group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Bromopropionic Acid: Similar structure but lacks the amino group.
2-Bromo-2-Methylpropionic Acid: Contains a methyl group instead of an amino group.
2-Bromobutyric Acid: Has an additional carbon in the chain compared to (2-Bromo-Propionylamino)-Acetic Acid.
Uniqueness: this compound is unique due to the presence of both bromine and amino functional groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-(2-bromopropanoylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO3/c1-3(6)5(10)7-2-4(8)9/h3H,2H2,1H3,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPRTSMRNZDFHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25413-03-0 | |
Record name | NSC163101 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D,L-2-BROMOPROPIONYLGLYCINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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